3-Borono-5-methoxybenzoic acid

CAS No.: 1050424-08-2

Cat. No.: VC3051323

Molecular Formula: C8H9BO5

Molecular Weight: 195.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1050424-08-2 |

|---|---|

| Molecular Formula | C8H9BO5 |

| Molecular Weight | 195.97 g/mol |

| IUPAC Name | 3-borono-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H9BO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

| Standard InChI Key | UDYMDCFKOUCBHW-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)OC)C(=O)O)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)OC)C(=O)O)(O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

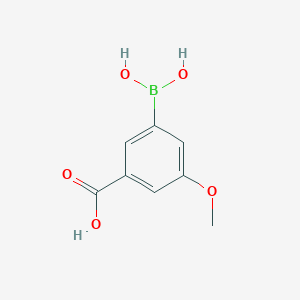

3-Borono-5-methoxybenzoic acid has the molecular formula C8H9BO5, with a molecular weight of approximately 211 g/mol. The compound consists of a benzoic acid core substituted with a boronic acid group (B(OH)2) at the 3-position and a methoxy group (OCH3) at the 5-position. This structure represents a multifunctional molecule with three distinct reactive sites: the boronic acid group, the carboxylic acid group, and the methoxy group.

Physical Properties

While specific physical data for 3-Borono-5-methoxybenzoic acid is limited in the available literature, Table 1 presents a comparison with related compounds to provide context for its likely properties.

Table 1: Comparative Physical Properties

| Property | 3-Borono-5-methoxybenzoic acid (estimated) | 3-Bromo-5-methoxybenzoic acid | 3-Bromo-5-methoxybenzeneboronic acid |

|---|---|---|---|

| CAS Number | 1050424-08-2 | 157893-14-6 | 849062-12-0 |

| Molecular Formula | C8H9BO5 | C8H7BrO3 | C7H8BBrO3 |

| Molecular Weight | ~211 g/mol | 231.04 g/mol | 230.85 g/mol |

| Physical State | Likely white to off-white solid | White to off-white powder | Solid |

| Melting Point | Unknown | 190-191°C | Unknown |

| Boiling Point | Unknown | 338.8±27.0°C (predicted) | Unknown |

| Solubility | Likely soluble in polar organic solvents | Soluble in methanol | Unknown |

| pKa | ~8-9 (boronic acid), ~4-5 (carboxylic acid) | 3.69±0.10 (predicted) | Unknown |

Based on the properties of related arylboronic acids, 3-Borono-5-methoxybenzoic acid is likely a white to off-white crystalline solid with moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Chemical Reactivity

The reactivity of 3-Borono-5-methoxybenzoic acid is largely determined by its three key functional groups:

-

Boronic acid group: Functions as a Lewis acid with an empty p-orbital on boron, making it reactive in coupling reactions and susceptible to nucleophilic attack. Arylboronic acids typically have pKa values in the range of 8-9, making them mildly acidic.

-

Carboxylic acid group: Exhibits typical carboxylic acid reactivity, including esterification, amidation, and decarboxylation under specific conditions. The carboxylic acid functionality likely has a pKa similar to that of 3-Bromo-5-methoxybenzoic acid (approximately 3.7) .

-

Methoxy group: Acts as an electron-donating group, influencing the electron density distribution within the aromatic ring, which can affect the reactivity of both the boronic acid and carboxylic acid groups.

The presence of these functional groups creates a multifaceted reactivity profile, making 3-Borono-5-methoxybenzoic acid a versatile synthetic building block with potential applications in complex molecule synthesis.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary utility of arylboronic acids like 3-Borono-5-methoxybenzoic acid lies in their participation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Table 2: Potential Cross-Coupling Applications

| Reaction Type | Coupling Partner | Potential Products | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides | Biaryl carboxylic acids | Pd(0) catalysts with phosphine ligands |

| Chan-Lam Coupling | Amines, alcohols, thiols | N-, O-, or S-arylated products | Cu(II) catalysts |

| Hayashi-Miyaura Reaction | α,β-unsaturated compounds | Chiral addition products | Rh catalysts with chiral ligands |

| Petasis Reaction | Amines and aldehydes | α-amino acids | No catalyst required |

The presence of the carboxylic acid functionality in 3-Borono-5-methoxybenzoic acid provides additional synthetic handles for further transformations of the coupling products, enabling the construction of complex molecular architectures.

Functional Group Interconversions

The boronic acid group in 3-Borono-5-methoxybenzoic acid can be converted to various other functional groups:

-

Oxidation to yield 3-hydroxy-5-methoxybenzoic acid

-

Conversion to an amine via Chan-Lam coupling followed by reduction

-

Transformation to potassium trifluoroborate salt for improved stability in coupling reactions

-

Conversion to MIDA boronate for controlled slow-release in coupling reactions

These transformations expand the utility of 3-Borono-5-methoxybenzoic acid as a synthetic intermediate in the preparation of diverse molecular structures.

Multicomponent Reactions

The multifunctional nature of 3-Borono-5-methoxybenzoic acid makes it a potential participant in multicomponent reactions such as the Petasis borono-Mannich reaction. This three-component reaction involving an amine, an aldehyde, and a boronic acid could yield complex molecular architectures in a single step, with the methoxy and carboxylic acid groups providing additional sites for molecular recognition and further functionalization.

| Enzyme Class | Inhibition Mechanism | Potential Relevance to 3-Borono-5-methoxybenzoic acid |

|---|---|---|

| Serine Proteases | Formation of tetrahedral adduct with active site serine | The benzoic acid structure may provide binding interactions in the enzyme active site |

| Proteasome | Binding to threonine residue in catalytic site | The methoxy group may influence binding affinity and selectivity |

| β-Lactamases | Mimicry of tetrahedral transition state | The carboxylic acid group may provide additional binding interactions |

The specific enzyme inhibitory properties of 3-Borono-5-methoxybenzoic acid would depend on its three-dimensional structure and ability to access enzyme active sites.

Possible Applications in Drug Discovery

The unique structure of 3-Borono-5-methoxybenzoic acid, with its three distinct functional groups, makes it a potentially valuable scaffold for medicinal chemistry:

-

The boronic acid group can serve as a warhead for covalent enzyme inhibition

-

The carboxylic acid group can participate in ionic interactions with positively charged amino acid residues

-

The methoxy group can engage in hydrogen bonding and hydrophobic interactions

These features could be exploited in the design of inhibitors for various therapeutic targets, particularly those with nucleophilic residues in their active sites.

Analytical Methods

| Technique | Expected Features | Notes |

|---|---|---|

| 1H NMR | Signals for aromatic protons (δ ~7-8 ppm), methoxy protons (δ ~3.8 ppm), boronic acid protons (δ ~4-5 ppm), carboxylic acid proton (δ ~10-12 ppm) | The exact chemical shifts would be influenced by solvent and concentration |

| 13C NMR | Signals for carboxylic carbon (δ ~170 ppm), methoxy carbon (δ ~55 ppm), aromatic carbons (δ ~110-140 ppm) | The carbon attached to boron may show broadening due to coupling with 11B |

| 11B NMR | Signal at δ ~30 ppm | Characteristic for arylboronic acids |

| IR | Stretching bands for O-H (3200-3500 cm-1), C=O (1700-1730 cm-1), B-O (1350-1380 cm-1), C-O (1080-1300 cm-1) | Multiple O-H stretching bands would be expected due to both carboxylic and boronic acid groups |

These spectroscopic features would be valuable for confirming the structure and purity of synthesized 3-Borono-5-methoxybenzoic acid.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection would likely be suitable for analysis of 3-Borono-5-methoxybenzoic acid, with expected UV absorption maxima around 240-280 nm due to the aromatic ring and carboxylic acid chromophores. Reversed-phase HPLC using a C18 column with a mobile phase consisting of water and acetonitrile or methanol, possibly with acid modification, would be appropriate for separation and quantification.

Comparative Analysis with Related Compounds

Comparison with 3-Bromo-5-methoxybenzoic acid

3-Bromo-5-methoxybenzoic acid (CAS: 157893-14-6) differs from 3-Borono-5-methoxybenzoic acid by having a bromo substituent instead of a boronic acid group at the 3-position. Key differences include:

-

Reactivity: The bromo compound is less reactive but more stable than the boronic acid. It primarily participates in cross-coupling reactions as an electrophilic partner rather than a nucleophilic partner .

-

Physical properties: 3-Bromo-5-methoxybenzoic acid has a melting point of 190-191°C and a predicted boiling point of 338.8±27.0°C .

-

Applications: The bromo compound serves primarily as a precursor for other compounds, including potentially 3-Borono-5-methoxybenzoic acid itself, through metal-halogen exchange followed by borylation .

Comparison with 3-Bromo-5-methoxybenzeneboronic acid

3-Bromo-5-methoxybenzeneboronic acid (CAS: 849062-12-0) contains both bromo and boronic acid functionalities, making it a hybrid of the two previously discussed compounds. This compound can be synthesized from 3,5-dibromoanisole through lithium-halogen exchange followed by reaction with triisopropyl borate . Its reactivity is likely more complex due to the presence of both functional groups, potentially allowing for sequential functionalization through distinct reactions targeting each group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume